[(3S)-piperidin-3-yl]methanesulfonamide
Description
Significance of Piperidine (B6355638) and Methanesulfonamide (B31651) Scaffolds in Contemporary Organic Synthesis and Drug Discovery
The piperidine ring and the methanesulfonamide group are two structural motifs of immense importance in the fields of organic chemistry and drug discovery. The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is a prevalent feature in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a "privileged scaffold" in medicinal chemistry. Piperidine derivatives are integral to drugs across numerous therapeutic areas, including antipsychotics, antihistamines, and analgesics. The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant and ongoing task in modern organic chemistry.
Similarly, the sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. First introduced as antibacterial agents, sulfonamides have since been incorporated into a wide array of drugs with diverse biological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. nih.govmedchemexpress.com In organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. nih.gov The methanesulfonamide variant, specifically, provides a small, non-aromatic sulfonyl group that can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability.
Chiral Piperidines as Key Stereochemical Building Blocks in Advanced Chemical Synthesis
The introduction of stereochemistry into piperidine rings adds a critical layer of complexity and utility. Chiral piperidines, which have one or more stereocenters, are highly sought-after building blocks because the three-dimensional arrangement of atoms is fundamental to a molecule's biological activity. researchgate.net The specific orientation of substituents on the piperidine ring dictates how a molecule interacts with its biological target, such as an enzyme or receptor. Consequently, the ability to synthesize stereochemically pure piperidines is crucial for developing selective and effective drugs.
Modern asymmetric synthesis has produced numerous innovative strategies to access enantiomerically enriched piperidines. These methods allow chemists to construct specific isomers, thereby fine-tuning a drug candidate's properties to enhance biological activity, improve its pharmacokinetic profile, and increase selectivity. researchgate.net The use of chiral piperidine scaffolds is a promising and widely used strategy for enriching molecular libraries in the quest to combat a wide range of diseases. researchgate.net
Overview of Research Trajectories for Complex Amine-Sulfonamide Structures in Chemical Biology
The strategic combination of amine structures, such as piperidine, with sulfonamides is a well-established trajectory in chemical biology and drug discovery. The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with a primary or secondary amine, making the fusion of these two moieties a fundamental transformation in organic chemistry. This combination allows for the creation of molecules with diverse pharmacological profiles, from antibacterial to anticancer agents. medchemexpress.com
Research in this area focuses on exploring how the properties of the amine and sulfonamide components can be modulated to achieve desired biological effects. The structure-activity relationship (SAR) of sulfonamide-containing drugs is often heavily influenced by the physicochemical properties of the molecule, such as its acid dissociation constant (pKa) and hydrophobicity. By varying the structure of the amine attached to the sulfonamide group, researchers can fine-tune these properties to optimize a compound's potency, selectivity, and metabolic stability. This approach has led to the development of highly effective drugs targeting a variety of enzymes and receptors.
Rationale for Focused Academic Investigation of [(3S)-Piperidin-3-yl]methanesulfonamide
The focused investigation of this compound is not typically as an end-product with direct therapeutic application, but rather as a high-value, stereochemically defined building block for the synthesis of more complex molecules. Its importance stems from the combination of three key features: the piperidine ring, a specific (S)-stereochemistry, and the methanesulfonamide group.
This molecular fragment provides a rigid, three-dimensional scaffold (the piperidine) with a defined spatial arrangement of functional groups. The methanesulfonamide moiety offers a stable, polar functional group capable of forming crucial hydrogen bonds with biological targets, while the secondary amine of the piperidine ring provides a reactive handle for further chemical modification.
A pertinent example of this synthetic strategy can be found in the development of novel inhibitors for the Nav1.7 voltage-gated sodium channel, a target for pain therapeutics. In the synthesis of the clinical candidate GDC-0310, a complex piperidine-containing intermediate is coupled with methanesulfonamide in a late-stage step to form the final active pharmaceutical ingredient. nih.gov This illustrates the rationale for preparing and studying well-defined fragments like this compound. By having such chiral building blocks readily available, synthetic chemists can rapidly assemble complex drug candidates, saving time and resources in the drug discovery process. Therefore, the academic and industrial interest in this compound lies in its utility as a specialized intermediate for constructing sophisticated, potentially bioactive molecules.
Detailed Compound Data
The following tables provide physicochemical data for this compound and summarize the functional contributions of its core scaffolds.
| Property | Value (Predicted) |
|---|---|
| Molecular Formula | C6H14N2O2S |
| Molecular Weight | 178.25 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 74.8 Ų |
| LogP (XLogP3) | -1.1 |
| Scaffold | Typical Contributions to Molecular Properties |
|---|---|
| Chiral Piperidine | Provides a 3D structural framework; influences binding selectivity and potency; modulates pharmacokinetic properties (e.g., solubility, metabolic stability). researchgate.net |
| Methanesulfonamide | Acts as a hydrogen bond donor/acceptor; enhances polarity and aqueous solubility; generally metabolically stable; contributes to target binding affinity. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[(3S)-piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10)/t6-/m0/s1 |
InChI Key |
MVSCEWQFNYYHBS-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CS(=O)(=O)N |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Complex Chemical Transformations
Stereoselective and Asymmetric Synthesis of [(3S)-Piperidin-3-yl]methanesulfonamide
The paramount challenge in synthesizing this compound lies in the establishment and control of the stereocenter at the 3-position of the piperidine (B6355638) ring. Various approaches, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic systems, have been developed to address this.
Chiral Pool and Auxiliary-Mediated Approaches to (3S)-Piperidine Stereochemistry
The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-glutamic acid and D-lysine, are common choices for the synthesis of chiral piperidine derivatives.
A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This pathway involves the initial protection of the amino group, followed by a series of transformations to construct the piperidine ring, with the original stereocenter of the amino acid guiding the stereochemistry of the final product. researchgate.net Similarly, D-lysine can be utilized, where its inherent chirality directs the formation of the desired (S)-enantiomer of 3-aminopiperidine. researchgate.net
Table 1: Chiral Pool Synthesis Example from D-Lysine
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | N-Boc Protection & Lactamization | (Boc)₂O; then heat | N-Boc protected 3-aminolactam |
| 2 | O-Alkylation | Meerwein's salt (e.g., Et₃O⁺BF₄⁻) | Imido ester |
| 3 | Hydrogenation | 5% Pt/C, H₂ (5 bar), room temperature | (R)-3-(Boc-amino)piperidine* |
Note: The stereochemical descriptor may change based on Cahn-Ingold-Prelog priority rules during the synthesis. The key is that the absolute configuration from the starting amino acid is retained.
Chiral auxiliaries offer another robust method for stereocontrol. In this strategy, a chiral molecule is temporarily attached to an achiral substrate to direct a diastereoselective reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of 3-substituted piperidines, a chiral auxiliary can be attached to a precursor molecule, guiding the formation of the piperidine ring or the introduction of a substituent at the 3-position with high diastereoselectivity. whiterose.ac.uk Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates in this context, allowing for the regio- and stereocontrolled introduction of substituents. organic-chemistry.org
Enantioselective Catalytic Methods for Piperidine Ring Construction
Enantioselective catalysis has emerged as a powerful and efficient tool for the synthesis of chiral molecules, including 3-substituted piperidines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Rhodium-catalyzed asymmetric hydrogenation of N-protected 3-aminopyridine precursors is a viable approach. mdpi.com More recently, rhodium-catalyzed asymmetric carbometalation has been developed to access enantioenriched 3-substituted piperidines. This three-step process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step. This method has been successfully applied to the formal synthesis of precursors for drugs like Niraparib, which contains the this compound core. nih.govorganic-chemistry.orgacs.org
Biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly alternative. The asymmetric amination of a prochiral N-protected 3-piperidone using an appropriate ω-transaminase can produce the desired (S)-3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.orgchemicalbook.com This enzymatic approach is attractive for industrial applications due to its high selectivity and mild reaction conditions.
Table 2: Comparison of Enantioselective Catalytic Methods
| Method | Catalyst Type | Substrate Example | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | N-protected 3-aminopyridinium salt | High efficiency, well-established |
| Asymmetric Carbometalation | Chiral Rhodium complex | Phenyl pyridine-1(2H)-carboxylate | High yield and enantioselectivity |
Strategies for Installing the Methanesulfonamide (B31651) Moiety with Chiral Preservation
Once the chiral (3S)-aminopiperidine core is synthesized, the methanesulfonamide group must be installed without compromising the stereochemical integrity of the C3 center. This is typically achieved by reacting the N-protected (3S)-3-aminopiperidine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.
The reaction is generally carried out at low temperatures to prevent side reactions and racemization. The choice of base is crucial; sterically hindered amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the hydrochloric acid generated during the reaction without competing with the piperidine nitrogen. The preservation of chirality is expected under these standard, mild sulfonylation conditions as the reaction occurs at the nitrogen atom and does not involve the chiral carbon center.
Development and Optimization of Multi-Step Synthetic Routes
Convergent and Divergent Synthetic Strategies
A divergent synthesis , on the other hand, begins with a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for generating libraries of related compounds for drug discovery. A divergent approach to piperidine analogs could start from a common, functionalized piperidine core, which is then subjected to various reactions to introduce different substituents. nih.gov For instance, a protected (3S)-3-aminopiperidine could serve as a common intermediate for the synthesis of not only the methanesulfonamide but also other amide or urea derivatives.
Protecting Group Strategies and Deprotection Methodologies
Protecting groups are essential in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org In the synthesis of this compound, the piperidine nitrogen is typically protected to allow for selective functionalization at the 3-amino group.
Commonly used protecting groups for the piperidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.net The Boc group is advantageous due to its stability under a wide range of conditions and its facile removal with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. google.comnih.gov The Cbz group is also widely used and can be removed by catalytic hydrogenation, which is a mild and selective deprotection method. google.com
Table 3: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |
Scalable and Sustainable (Green Chemistry) Considerations in Synthesis
The growing emphasis on green chemistry in pharmaceutical manufacturing has driven the development of more sustainable synthetic routes for complex molecules like this compound. Key considerations include the use of safer solvents, reduction of waste, and the implementation of more efficient catalytic systems.
One of the primary focuses in greening the synthesis of peptide-based therapeutics, which often incorporate piperidine scaffolds, is the replacement of hazardous solvents. Traditional solid-phase peptide synthesis (SPPS), a common method for constructing complex molecules, often utilizes solvents like dimethylformamide (DMF), which has significant health and environmental concerns. Recent advancements have explored the use of more benign solvent systems. For example, binary mixtures of dimethyl sulfoxide (DMSO) and butyl acetate have been successfully employed in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) analog, demonstrating the feasibility of moving away from DMF. researchgate.net
Furthermore, the choice of reagents plays a crucial role in the sustainability of a synthetic process. The development of safer coupling reagents, such as 1-tert-butyl-3-ethylcarbodiimide (T-Bec®), offers a more environmentally responsible alternative to traditional carbodiimides. researchgate.net Another critical aspect is the replacement of hazardous bases used in SPPS. Piperidine, commonly used for Fmoc-deprotection, is being substituted with greener alternatives like 3-(diethylamino)propylamine (DEAPA) to minimize environmental impact. rsc.org These innovations in solvent and reagent selection are pivotal in designing scalable and sustainable manufacturing processes for pharmaceuticals containing the this compound core.
| Green Chemistry Principle | Application in Synthesis | Example |
| Safer Solvents | Replacement of hazardous solvents like DMF. | Use of DMSO/butyl acetate binary mixtures. researchgate.net |
| Safer Reagents | Utilization of less toxic coupling and deprotection agents. | Employing T-Bec® as a coupling reagent and DEAPA for Fmoc removal. researchgate.netrsc.org |
| Waste Reduction | Optimizing reaction conditions to minimize byproducts. | Not specifically detailed in the provided context. |
| Energy Efficiency | Use of milder reaction conditions. | Not specifically detailed in the provided context. |
Derivatization and Functionalization of the this compound Core
The versatility of the this compound scaffold lies in its potential for derivatization at multiple sites, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation is a common strategy to introduce various substituents. Standard conditions for N-alkylation of piperidines involve the use of an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net To control the reaction and avoid the formation of quaternary ammonium salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net
N-acylation is another important transformation, often employed to introduce amide functionalities. This can be achieved by reacting the piperidine with an acid chloride or anhydride in the presence of a base. nih.gov These reactions are typically high-yielding and allow for the introduction of a wide array of acyl groups.
| Reaction Type | Reagents and Conditions | Example Product |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-alkyl-[(3S)-piperidin-3-yl]methanesulfonamide |
| N-Acylation | Acid chloride/anhydride, base | N-acyl-[(3S)-piperidin-3-yl]methanesulfonamide |
The sulfonamide group itself offers opportunities for modification. The N-acylsulfonamide moiety is a common structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids. nih.govnih.gov The synthesis of N-acylsulfonamides can be achieved by treating the parent sulfonamide with an acid anhydride or acid chloride. nih.gov
The sulfonamide nitrogen can also be alkylated. For instance, N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide and (S)-N,N-Dimethyl-1-(piperidin-3-yl)methanesulfonamide are known derivatives. bldpharm.combldpharm.com These modifications can significantly alter the compound's properties, including its acidity and hydrogen bonding capabilities.
Furthermore, the synthesis of various sulfonamide derivatives has been explored, such as N-pyridin-3-yl-benzenesulfonamide, which was synthesized from benzene sulfonyl chloride and 3-aminopyridine. researchgate.net This highlights the potential for introducing diverse aromatic and heteroaromatic groups to the sulfonamide moiety.
The modular nature of synthesizing derivatives of this compound allows for the incorporation of chemical tags for chemical biology studies. nih.gov These tags can include fluorescent dyes, biotin (B1667282) labels, or photoaffinity probes, which are invaluable tools for target identification, validation, and studying the mechanism of action of bioactive compounds. The synthetic handles introduced through N-functionalization or modification of the sulfonamide group can be utilized for the attachment of these chemical probes.
Mechanistic Investigations of Chemical Reactivity and Stability
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and ensuring the stability of the final products.
The N-alkylation of the piperidine nitrogen proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent can influence the reaction rate and selectivity.
The formation of N-acylsulfonamides typically involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent. The reaction is often facilitated by a base to deprotonate the sulfonamide, increasing its nucleophilicity.
Understanding the reactivity of different positions on the this compound core is essential for regioselective functionalization. For instance, in imidazopyridine systems, N-alkylation can occur at different nitrogen atoms, and the major regioisomer can be determined using techniques like 2D-NOESY NMR. fabad.org.tr Similar mechanistic considerations are vital for the selective derivatization of the piperidine and sulfonamide moieties of the title compound.
Acid-Base Chemistry and Tautomeric Equilibria of the Compound
The acid-base properties of this compound are determined by the presence of a basic secondary amine in the piperidine ring and an acidic proton on the sulfonamide nitrogen.
Basicity of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is sp3-hybridized and has a lone pair of electrons that can readily accept a proton, making it basic. The pKa of the conjugate acid of piperidine is approximately 11.2. The substitution at the 3-position is not expected to dramatically alter the basicity of the piperidine nitrogen. The predicted pKa for the protonated form of 3-aminopiperidine is around 10.49. chemicalbook.com
Acidity of the Methanesulfonamide Proton: The proton on the nitrogen of the methanesulfonamide group is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. The pKa of methanesulfonamide itself is predicted to be around 10.87. chemicalbook.com
Given these pKa values, at physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated (positively charged), while the sulfonamide group will be predominantly in its neutral, protonated form.
Tautomeric Equilibria: Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For this compound, the most likely potential for tautomerism would be the sulfonamide-sulfonimide tautomerism. rsc.orgnih.goviucr.org This involves the migration of the proton from the sulfonamide nitrogen to one of the sulfonyl oxygens, forming a sulfonimidic acid.
Studies on related N-heterocyclic arenesulfonamides have shown that the sulfonamide tautomer is generally favored in the gas phase and in nonpolar solvents. rsc.orgrsc.orgresearchgate.net However, in polar solvents, the preference can shift towards the sulfonimide tautomer. rsc.orgrsc.orgiucr.orgresearchgate.net For this compound, which lacks an aromatic ring attached to the sulfonamide nitrogen, the equilibrium is expected to strongly favor the sulfonamide form under most conditions.
Below is a data table summarizing the predicted acid-base properties of this compound.
| Ionizable Group | Type | Predicted pKa | Predominant form at pH 7.4 |
| Piperidine Nitrogen | Basic | ~10.5 (of conjugate acid) | Protonated (Cationic) |
| Sulfonamide N-H | Acidic | ~10.9 | Neutral |
The pKa values are predictions based on closely related structures and may not represent the exact experimental values for this compound.
Molecular and Cellular Biochemical Investigations Preclinical and in Vitro Focus
Biochemical Target Identification and Validation Using [(3S)-Piperidin-3-yl]methanesulfonamide
The initial stages of characterizing a novel chemical entity involve identifying its biological targets. This process is crucial for understanding its potential therapeutic applications and mechanism of action.
High-Throughput Screening Approaches for Binding Assays
High-throughput screening (HTS) is a foundational method in drug discovery used to test a large number of compounds for their ability to interact with a specific biological target. In the case of this compound, HTS assays would be employed to identify its binding partners from a vast library of proteins, including enzymes, receptors, and ion channels. These assays are typically automated and use various detection methods, such as fluorescence, luminescence, or radioactivity, to measure the binding of the compound to its target. The results of such screens would provide a preliminary list of potential biological targets for further validation.
Enzyme Inhibition/Activation Kinetics and Mechanism of Action (e.g., Competitive, Non-competitive, Uncompetitive)
Once a compound is found to interact with an enzyme, the next step is to characterize the nature of this interaction. Enzyme kinetic studies are performed to determine whether the compound acts as an inhibitor or an activator and to elucidate its mechanism of action.
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, thereby reducing its activity. This type of inhibition is not affected by substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
Detailed kinetic experiments would be necessary to determine which of these models, if any, describes the interaction of this compound with its target enzyme.
Receptor Binding Profiling and Selectivity Studies
If HTS assays suggest that this compound binds to one or more receptors, comprehensive binding profiling and selectivity studies would be conducted. This involves testing the compound against a panel of different receptor subtypes to determine its binding affinity and specificity. High selectivity for a particular receptor subtype is often a desirable characteristic for a therapeutic agent as it can minimize off-target effects. For instance, studies on other piperidine-containing compounds have demonstrated high selectivity for specific dopamine (B1211576) or serotonin (B10506) receptor subtypes.
Molecular Mechanism of Action at Protein Level
Understanding the molecular interactions between a compound and its protein target is essential for rational drug design and optimization.
Allosteric vs. Orthosteric Binding Mode Determination
A key aspect of characterizing the mechanism of action is to determine the binding site of the compound on the protein.
Orthosteric Binding: The compound binds to the primary, active site of the protein, directly competing with the endogenous ligand or substrate.
Allosteric Binding: The compound binds to a secondary, allosteric site on the protein, inducing a conformational change that modulates the protein's activity. Allosteric modulators can offer greater selectivity compared to orthosteric ligands, as allosteric sites are generally less conserved across protein families.
Distinguishing between these binding modes often requires a combination of techniques, including competitive binding assays with known orthosteric ligands and structural biology methods like X-ray crystallography or cryo-electron microscopy.
Kinetic Characterization (K_i, K_m, V_max) and Thermodynamic Parameters of Binding
A quantitative understanding of the compound's interaction with its target is achieved through the determination of various kinetic and thermodynamic parameters.
K_i (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a higher affinity.
K_m (Michaelis Constant): The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the enzyme's affinity for its substrate.
V_max (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
The following interactive table illustrates the type of data that would be generated from such kinetic studies.
| Parameter | Description | Hypothetical Value for this compound |
| K_i | Inhibition Constant | Data Not Available |
| K_m | Michaelis Constant | Data Not Available |
| V_max | Maximum Velocity | Data Not Available |
Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can provide further insights into the forces driving the binding interaction. These are typically determined using techniques like isothermal titration calorimetry (ITC).
Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature.
Extensive searches for preclinical and in vitro data pertaining to "this compound" did not yield any specific research findings. While the existence of this chemical entity is documented, for instance in chemical databases such as PubChem, there is no published data corresponding to the specific molecular, cellular, and biochemical investigations requested in the article outline.
Therefore, it is not possible to provide information on the following topics for "this compound":
Investigating Selectivity and Potential Off-Target Interactions (in vitro systems)
Broad Panel Screening for Counter-Target Validation
Without any primary or secondary research data, a scientifically accurate article focusing solely on this compound, as per the provided strict instructions, cannot be generated. Research on related compounds, such as other piperidine (B6355638) derivatives or sulfonamides, exists but falls outside the explicit scope of the request.
Identification of Pan-Assay Interference Compounds (PAINS) Alerts
An analysis of the chemical structure of this compound was conducted to identify any substructures that are recognized as Pan-Assay Interference Compounds (PAINS). PAINS are chemical motifs known to interfere with high-throughput screening assays, often leading to false-positive results through various mechanisms not related to specific target engagement.
The structure of this compound consists of a piperidine ring and a methanesulfonamide (B31651) functional group. A systematic comparison of these structural components against established PAINS filters and literature reports was performed. While certain classes of sulfonamides, such as phenol-sulfonamides, have been flagged as potential PAINS due to their potential to participate in redox cycling or act as covalent modifiers, the methanesulfonamide group in the subject compound is an alkylsulfonamide and is not directly associated with a phenolic ring, which mitigates these concerns. wikipedia.orgnih.gov The piperidine moiety is a common scaffold in medicinal chemistry and is not typically identified as a PAINS alert.
Based on this substructure analysis, no PAINS alerts were identified for this compound. This suggests that the compound is less likely to exhibit non-specific activity in biochemical assays that is characteristic of PAINS.
| PAINS Alert Class | Substructure Present in Compound | Potential Interference Mechanism | Alert Status |
|---|---|---|---|
| Phenol-sulfonamides | No | Redox cycling, covalent modification | Not Applicable |
| Other recognized PAINS motifs | No | Various (e.g., aggregation, reactivity, fluorescence) | Not Applicable |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the physicochemical properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional structure, electron distribution, and spectroscopic characteristics.
The biological activity of a flexible molecule like [(3S)-piperidin-3-yl]methanesulfonamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the most stable, low-energy arrangements of atoms and the energy barriers between them.
The central piperidine (B6355638) ring of the molecule is not planar and typically adopts a stable "chair" conformation to minimize steric and torsional strain. In this chair form, the substituents can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the methanesulfonamide (B31651) group at the C3 position, two primary chair conformers are possible: one with the substituent in the axial position and one with it in the equatorial position. Generally, the equatorial conformation is energetically favored for larger substituents to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring.
Computational studies would map the potential energy surface by systematically rotating the rotatable bonds of the molecule. This process identifies all possible conformers, including higher-energy "twist-boat" or "boat" forms, and calculates their relative energies. The result is an energy landscape that reveals the most probable shapes of the molecule and the energy required to transition between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.
The distribution of electrons in a molecule governs its reactivity. DFT calculations are used to determine several key electronic properties and reactivity descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors represent varying potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the piperidine ring would be expected to be regions of negative potential, while the hydrogens attached to the nitrogen atoms would be regions of positive potential.
The table below illustrates the type of data that would be generated from quantum chemical calculations for this compound.
Illustrative Data: The following table contains hypothetical values for demonstrative purposes only, as specific published data for this compound is not available.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule. |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, each vibrational mode (e.g., stretching, bending) can be assigned to specific bonds or functional groups within the this compound structure. For instance, this analysis would predict the characteristic stretching frequencies for the N-H bonds of the piperidine ring and the sulfonamide, the S=O double bonds, and the C-H bonds. Comparing the predicted spectrum with an experimental one helps confirm the molecule's identity and structure.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a cornerstone of structure-based drug design, helping to elucidate the molecular basis of a compound's biological activity.
The docking process involves placing the three-dimensional structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible orientations, or "poses." The output includes:
Binding Mode: The most likely three-dimensional orientation of the ligand within the protein's active site.
Docking Score: A numerical value, typically in units like kcal/mol, that estimates the strength of the ligand-protein interaction. A more negative score generally indicates a more favorable binding affinity. researchgate.net
While specific protein targets for this compound are not detailed in the available literature, docking studies would be essential to screen potential targets and understand its mechanism of action. The analysis would involve docking the compound against a panel of relevant proteins and using the docking scores to rank the most probable biological targets.
Beyond predicting the binding pose and score, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding affinity. For this compound, the key interactions would likely include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the secondary amine of the piperidine ring (-NH-) are excellent hydrogen bond donors and acceptors. The oxygen atoms of the sulfonamide can act as acceptors, while the N-H protons can act as donors. These groups would be expected to form hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine, Threonine) in the protein's binding site.
Hydrophobic Interactions: The carbon skeleton of the piperidine ring is nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine.
Ionic or Salt Bridge Interactions: If the piperidine nitrogen is protonated (positively charged), it can form a strong ionic interaction with a negatively charged amino acid residue such as Aspartate or Glutamate.
Analysis of these interaction networks is crucial for explaining the compound's specificity and affinity for its target and for guiding future structural modifications to enhance its activity.
The following table illustrates how binding interactions are typically reported in a molecular docking study.
Illustrative Data: This table presents a hypothetical example of binding interactions for this compound with a theoretical protein target.
| Ligand Group | Interaction Type | Protein Residue | Illustrative Distance (Å) |
|---|---|---|---|
| Sulfonamide N-H | Hydrogen Bond (Donor) | Asp 102 (Carbonyl Oxygen) | 2.9 |
| Sulfonamide S=O | Hydrogen Bond (Acceptor) | Ser 150 (Hydroxyl H) | 3.1 |
| Piperidine N-H | Hydrogen Bond (Donor) | Glu 85 (Carboxylate) | 2.8 |
| Piperidine Ring | Hydrophobic Interaction | Leu 120, Val 125 | N/A |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Predictive Modeling of Biochemical and Cellular Activities (in vitro)
Predictive modeling in computational chemistry plays a crucial role in the early stages of drug discovery by forecasting the biological activity of compounds before they are synthesized and tested in a laboratory. For a molecule such as this compound, these in silico models are invaluable for prioritizing research efforts and designing more potent and selective derivatives. These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and properties. By establishing a mathematical relationship between these descriptors and the observed activity, the models can then be used to predict the activity of new, untested compounds.
The process of building a predictive model for the in vitro activities of this compound and its analogs would typically involve a dataset of compounds with experimentally determined activities against a specific biological target. Various machine learning algorithms can be employed to construct these models. Methods such as Support Vector Machines (SVM) and Naïve Bayes, often utilizing 3D pharmacophore fingerprints as molecular descriptors, are common approaches for large-scale prediction of biological activities. researchgate.netresearchgate.net Neural network models, which can learn from complex patterns in data, have also become increasingly popular for predicting the properties of therapeutically relevant compounds. nih.gov
For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the inhibitory concentration (IC50) of a series of analogs of this compound against a particular enzyme. The model would be trained on a set of molecules where the piperidine ring or the methanesulfonamide group is substituted with various functional groups. The output of such a study is often a regression or classification model that can predict whether a new compound will be active or inactive, and in the case of a regression model, its expected potency.
To illustrate, consider a hypothetical dataset used to train a predictive model for the biochemical activity of compounds related to this compound. The performance of the model is then evaluated using statistical metrics to ensure its predictive power.
Table 1: Illustrative Performance Metrics for a Predictive Model of Biochemical Activity
| Model Type | Training Set R² | Test Set Q² | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression | 0.85 | 0.78 | 0.45 |
| Support Vector Machine | 0.92 | 0.85 | 0.38 |
| Neural Network | 0.95 | 0.88 | 0.32 |
This table presents hypothetical data for illustrative purposes.
Feature Selection and Descriptor Analysis for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. Feature selection and descriptor analysis are computational techniques that identify the most critical molecular properties (descriptors) that govern this relationship. For this compound, these methods can reveal which parts of the molecule are most important for its biological function, thereby guiding the design of new, improved compounds.
The process begins with the calculation of a wide range of molecular descriptors for a series of compounds, including electronic, steric, hydrophobic, and topological properties. These descriptors quantify various aspects of the molecule's structure. Given the vast number of possible descriptors, feature selection algorithms are employed to identify the subset that is most correlated with the biological activity. This is a critical step, as it simplifies the resulting model and makes it more interpretable. researchgate.net
Once a relevant set of descriptors is identified, their analysis provides insights into the SAR. For example, a positive correlation between a descriptor related to hydrogen bond donating capacity and biological activity might suggest that this property is beneficial for the compound's interaction with its target. Conversely, a negative correlation with a descriptor for molecular size might indicate that bulky substituents are detrimental to activity.
Table 2: Example of Selected Molecular Descriptors and Their Hypothetical Contribution to Activity
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Lipophilicity | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| H-bond Donors | Number of Hydrogen Bond Donors | Positive |
| Molecular Weight | Molecular Size | Negative |
| Rotatable Bonds | Molecular Flexibility | Neutral |
This table presents hypothetical data for illustrative purposes.
By combining feature selection and descriptor analysis, researchers can build a comprehensive understanding of the SAR for a given class of compounds, such as those based on the this compound scaffold. This knowledge-driven approach is more efficient than traditional trial-and-error methods in the quest for new and effective therapeutic agents. researchgate.net
Analytical Methodologies for Research and Characterization
Advanced Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are central to separating [(3S)-piperidin-3-yl]methanesulfonamide from impurities and its corresponding (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric excess of chiral compounds. uma.es The development of a robust chiral HPLC method for this compound involves a systematic screening process to find the optimal combination of a chiral stationary phase (CSP) and a mobile phase. sigmaaldrich.comunife.it
The strategy for method development typically begins with selecting a range of CSPs known for their broad applicability. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their versatility in separating a wide variety of chiral molecules. phenomenex.com Other classes of CSPs, including macrocyclic glycopeptides, Pirkle-type phases, and cyclodextrin-based phases, are also evaluated to find the most effective chiral recognition mechanism. sigmaaldrich.comphenomenex.com
Screening is conducted using different mobile phase modes, including normal phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., water/acetonitrile (B52724) or methanol (B129727) with buffers), and polar organic mode (e.g., acetonitrile or methanol with additives). sigmaaldrich.comchromatographyonline.com For basic compounds like this compound, additives such as diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often used in the mobile phase to improve peak shape and resolution. chromatographyonline.com
A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore. nih.gov To overcome this, a pre-column derivatization step is often employed. researchgate.net Reacting the piperidine (B6355638) nitrogen with a chromophore-containing agent, such as benzoyl chloride or para-toluenesulfonyl chloride, renders the derivative detectable by standard UV detectors, enhancing sensitivity and allowing for accurate quantification. nih.govgoogle.comgoogle.com
| CSP Type | Common Trade Names | Typical Mobile Phase Modes | Key Interaction Mechanisms |
|---|---|---|---|
| Polysaccharide-based | Chiralcel®, Chiralpak® | Normal Phase, Reversed-Phase, Polar Organic | Hydrogen bonding, dipole-dipole, steric inclusion |
| Macrocyclic Glycopeptide | CHIROBIOTIC® | Reversed-Phase, Polar Organic | Hydrogen bonding, ionic interactions, inclusion complexation |
| Pirkle-type (Brush-type) | Whelk-O®, α-Burke 2® | Normal Phase | π-π interactions, hydrogen bonding, dipole stacking |
| Cyclodextrin-based | CYCLOBOND™ | Reversed-Phase | Inclusion into the chiral cavity |
While HPLC is the preferred method for enantiomeric separation, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve important roles in the analysis of this compound.
Gas Chromatography (GC): GC is a valuable tool for assessing the purity of the compound and quantifying volatile impurities. researchgate.net Due to the low volatility of this compound, derivatization is typically necessary to convert it into a more volatile analyte suitable for GC analysis. This can be achieved through reactions like silylation or acylation. A GC method coupled with a Flame Ionization Detector (FID) can provide high sensitivity for quantitative analysis of related substances and residual solvents. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis. researchgate.net It is frequently applied to monitor the progress of synthesis reactions, identify the presence of starting materials or byproducts, and perform preliminary purity checks. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of different components can be visualized under UV light or by staining with reagents like potassium permanganate (B83412) or ninhydrin.
Spectroscopic Characterization for Structural Confirmation and Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of the compound in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of the atomic connectivity and stereochemistry.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the protons on the piperidine ring and the methyl group of the methanesulfonamide (B31651) moiety. The piperidine ring protons would appear as complex, overlapping multiplets due to diastereotopicity and spin-spin coupling. hmdb.camdpi.com The N-H protons of the piperidine and sulfonamide groups may appear as broad signals.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display six distinct signals corresponding to the five carbons of the piperidine ring and the one carbon of the methyl group.
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). emerypharma.com It is essential for assigning the complex signals of the piperidine ring protons by establishing their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals they are directly attached to, allowing for the definitive assignment of each carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which helps to piece together the entire molecular framework, confirming the connection between the methanesulfonamide group and the piperidine ring.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperidine Ring Protons (CH, CH₂) | ~1.5 - 3.5 (complex multiplets) | ~25 - 55 |
| Methanesulfonamide Methyl Protons (CH₃) | ~2.9 (singlet) | ~40 |
| Amine/Amide Protons (NH, NH₂) | Variable (broad signals) | N/A |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to determine the elemental composition of this compound (C₆H₁₄N₂O₂S). mdpi.com This technique confirms that the molecular formula is correct with a high degree of confidence.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺ and analyzing the resulting fragment ions, valuable structural information can be obtained. For sulfonamides, characteristic fragmentation patterns include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). rsc.orgresearchgate.net This analysis helps to confirm the presence and connectivity of the methanesulfonamide group and the piperidine ring. benthamdirect.comingentaconnect.com
| Proposed Fragment Ion | Description of Loss | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 179.08 |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 115.09 |
| [C₅H₁₁N₂]⁺ | Cleavage of C-S bond | 99.09 |
| [C₅H₉]⁺ | Loss of methanesulfonamide group | 69.07 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for N-H stretching (from the secondary amine in the ring and the primary sulfonamide), S=O stretching (strong, characteristic bands for the sulfonyl group), C-H stretching (from the alkyl portions), and N-H bending. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1180 |
| N-H | Bending | 1550 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. mu-varna.bg This technique is most effective for compounds containing chromophores (e.g., aromatic rings, conjugated double bonds). Since this compound lacks a significant chromophore, its UV absorption would be weak and occur at low wavelengths (typically <220 nm). researchgate.net Therefore, UV-Vis spectroscopy is of limited use for direct quantitative analysis of this compound but can be highly effective for detecting the derivatized form, as mentioned in the HPLC section.
Biophysical Techniques for Ligand-Target Interaction Studies (Preclinical, in vitro)
The comprehensive characterization of the interaction between a ligand, such as this compound, and its biological targets is fundamental in preclinical research. Biophysical techniques are indispensable for elucidating the binding kinetics, thermodynamics, and structural basis of these interactions. Methodologies like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography provide detailed insights into the molecular recognition events that govern a compound's biological activity. However, specific experimental data from these techniques for the compound this compound is not publicly available in the referenced literature. The following sections describe the principles of these techniques and their hypothetical application to this compound.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics
Surface Plasmon Resonance and Biolayer Interferometry are label-free optical techniques that enable the real-time monitoring of biomolecular interactions. In a typical SPR or BLI experiment to study this compound, the target protein would be immobilized on a sensor chip surface. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response signal.
This signal is monitored over time to generate a sensorgram, which shows the association of the compound during the sample injection and its dissociation when the sample is replaced by a buffer. By analyzing sensorgrams at various concentrations of this compound, key kinetic parameters can be determined. These include the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Hypothetical Data Table for SPR/BLI Analysis of this compound
| Analyte | Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| Target Protein X | This compound | Data not available | Data not available | Data not available |
| Target Protein Y | This compound | Data not available | Data not available | Data not available |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiles
Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. This allows for the determination of the complete thermodynamic profile of the binding event. In an ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing the target protein.
Each injection of the compound results in a small heat change, which is measured by the instrument. As the protein becomes saturated with the ligand, these heat changes diminish. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic signature of the interaction.
Hypothetical Data Table for ITC Analysis of this compound
| Target Protein | n (Stoichiometry) | KD (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Target Protein X | Data not available | Data not available | Data not available | Data not available | Data not available |
| Target Protein Y | Data not available | Data not available | Data not available | Data not available | Data not available |
X-ray Crystallography of Protein-Ligand Complexes Involving this compound
X-ray crystallography is a high-resolution structural biology technique that can determine the three-dimensional atomic structure of a protein-ligand complex. To obtain a crystal structure of this compound in complex with its target protein, the protein and the compound are co-crystallized, or the compound is soaked into pre-existing protein crystals.
These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. This map is then interpreted to build an atomic model of the protein-ligand complex. The resulting structure provides invaluable information about the precise binding mode of this compound, including the specific amino acid residues involved in the interaction, the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This structural information is crucial for understanding the basis of the compound's potency and selectivity and for guiding further structure-based drug design efforts.
Hypothetical Data Table for X-ray Crystallography Data of this compound Complexes
| Target Protein | PDB Code | Resolution (Å) | Key Interacting Residues |
| Target Protein X | Not available | Data not available | Data not available |
| Target Protein Y | Not available | Data not available | Data not available |
Role in Chemical Biology and Early Stage Drug Discovery Research Paradigms
[(3S)-Piperidin-3-yl]methanesulfonamide as a Versatile Building Block in Medicinal Chemistry
The utility of this compound as a versatile building block is rooted in its bifunctional nature. The secondary amine of the piperidine (B6355638) ring and the sulfonamide moiety serve as key anchor points for chemical modification. This allows for the systematic introduction of diverse chemical functionalities, making the scaffold an ideal starting point for creating libraries of novel compounds aimed at a wide array of biological targets. The inherent chirality and sp³-rich character of the piperidine ring are particularly advantageous for exploring three-dimensional chemical space, a critical aspect of modern drug design aimed at improving selectivity and physicochemical properties.
The piperidine-sulfonamide core is a foundational element for the synthesis of diverse compound libraries. Medicinal chemists leverage this scaffold to generate large sets of related molecules, which can then be screened for activity against various biological targets. A common strategy involves the acylation or alkylation of the piperidine nitrogen, while the sulfonamide portion can be derived from a range of sulfonyl chlorides, introducing another point of diversity.
For instance, research into novel anti-diabetic agents has led to the design and synthesis of extensive libraries of piperidine sulfonamide derivatives aimed at inhibiting dipeptidyl peptidase-IV (DPP-IV). nih.gov Similarly, new sulfonamide compounds linked to a piperidine moiety have been prepared to discover antibacterial agents for agricultural applications. nih.gov These synthetic efforts often employ robust and efficient solid-phase or solution-phase chemistries that are amenable to combinatorial approaches, allowing for the rapid generation of hundreds of distinct compounds from a common core structure. nih.gov This "libraries from libraries" approach demonstrates the scaffold's modularity, where a core sulfonamide product can be further cyclized or functionalized to produce a variety of linked heterocyclic systems. nih.gov
Table 1: Examples of Compound Libraries Based on the Piperidine-Sulfonamide Scaffold
| Target Class | Therapeutic Area | Library Synthesis Approach | Diversity Points | Reference |
|---|---|---|---|---|
| DPP-IV Inhibitors | Type 2 Diabetes | Solution-phase synthesis | Varied sulfonyl chlorides and piperidine substitutions | nih.gov |
| Antibacterials | Plant Bacterial Diseases | Multi-step substitution reactions | Alkyl chain length and aromatic substitutions | nih.gov |
| General Heterocycles | Drug Discovery | Solid-phase synthesis ("Libraries from Libraries") | Amino acids, sulfonyl chlorides, cyclization reagents | nih.gov |
| γ-Secretase Inhibitors | Alzheimer's Disease | Solution-phase synthesis | Arylsulfonamide and piperidine substitutions | nih.gov |
The exploration of chemical space is fundamental to identifying novel hit and lead compounds in drug discovery. The this compound scaffold provides an excellent framework for venturing beyond the flat, aromatic structures that have historically dominated screening collections. The non-planar nature of the piperidine ring introduces three-dimensionality, which is crucial for achieving specific and high-affinity interactions with the complex surfaces of biological targets.
By systematically modifying the core structure, chemists can modulate key physicochemical properties such as lipophilicity, polarity, and molecular weight. For example, analysis of virtual libraries derived from substituted piperidines has shown that these building blocks can generate fragments with molecular properties highly suitable for fragment-based drug discovery programs. acs.org The ability to attach different functional groups at defined vectors allows for the creation of molecules that project into and probe distinct regions of a protein's binding site. This systematic exploration enables the development of detailed structure-activity relationships (SAR) and helps to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Applications as a Chemical Probe in Biological Systems (Preclinical, in vitro)
Beyond its role as a structural core for therapeutic agents, the piperidine-sulfonamide scaffold is valuable for creating chemical probes. These specialized tools are designed to investigate biological systems, identify drug targets, and elucidate mechanisms of action. By incorporating reporter tags or reactive groups, derivatives of this compound can be transformed into probes for target validation and proteomic profiling.
Target validation is a critical step in drug discovery that confirms a biological target's role in a disease process. Chemical probes derived from bioactive scaffolds can be instrumental in this process. A probe based on the piperidine-sulfonamide structure can be designed to bind specifically to a protein of interest. Its effects can then be studied in cellular or in vitro models to confirm that modulation of the target leads to the desired physiological outcome.
In target deconvolution, where the molecular target of a phenotypically active compound is unknown, a probe can be used to "fish" for its binding partners in a cellular lysate. For example, a sulfonamide-based photoaffinity probe was developed to identify and study the engagement of γ-secretase, a key enzyme in Alzheimer's disease, within live neurons. Such probes are designed to be cell-permeable and can provide a more physiologically relevant assessment of a compound's target occupancy and potency compared to traditional biochemical assays.
Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the targets of a small molecule on a proteome-wide scale. nih.gov This technique utilizes affinity-based probes (AfBPs) that typically consist of three components: a recognition element (the scaffold that binds the target), a reactive group for covalent labeling, and a reporter tag for detection and enrichment.
The piperidine-sulfonamide scaffold is well-suited to serve as the recognition element in an AfBP. The structure can be modified to include:
A reactive group: A photo-activatable group like a benzophenone (B1666685) or diazirine can be incorporated, which forms a covalent bond with the target protein upon UV irradiation. Alternatively, a mildly electrophilic "warhead" like a sulfonyl fluoride (B91410) can be used to covalently label nucleophilic residues in a protein's active site. nih.gov
A reporter tag: A terminal alkyne or azide (B81097) group can be added, allowing for the use of "click chemistry" to attach a biotin (B1667282) tag (for streptavidin-based enrichment) or a fluorophore (for imaging).
For instance, sulfonamide probes have been synthesized with alkyne handles to enable click chemistry conjugation, facilitating pull-down experiments and proteomic analysis of target proteins like G-protein coupled receptors (GPCRs). nih.gov These advanced probes allow researchers to capture and identify specific protein targets from complex biological mixtures, providing crucial insights into a compound's mechanism of action and potential off-target effects. nih.gov
Table 2: Components of a Hypothetical Affinity-Based Probe Derived from the Piperidine-Sulfonamide Scaffold
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the target protein with affinity and selectivity. | Piperidine-sulfonamide core |
| Reactive Group | Forms a stable, covalent bond with the target protein. | Benzophenone, Diazirine, Sulfonyl Fluoride |
| Reporter Tag | Enables detection, visualization, and/or enrichment of the probe-protein complex. | Terminal Alkyne (for Click Chemistry), Biotin, Fluorophore |
Contributions to Structure-Based Drug Design (SBDD) and Lead Optimization
Structure-based drug design (SBDD) utilizes high-resolution 3D structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. The piperidine-sulfonamide scaffold has proven to be a valuable component in SBDD campaigns, where its defined stereochemistry and conformational properties can be precisely modeled within a protein's active site to optimize binding interactions.
In the process of lead optimization, medicinal chemists iteratively modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound core provides a rigid and well-defined framework that allows for predictable structural modifications. For example, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), transitioning from a cyclohexane (B81311) to a piperidine ring within a sulfonamide-containing series improved potency. Modeling suggested that the piperidine ring more favorably positioned a key hydroxyl group to form a hydrogen bond with the target protein. The sulfonamide group itself often plays a critical role, forming key hydrogen bonds with backbone residues in the target's active site.
A notable example of SBDD is the development of renin inhibitors. Starting from a fragment hit, a rational design approach incorporating a piperidin-3-yl moiety led to a 65,000-fold increase in potency. X-ray crystal structures revealed that the basic amine of the piperidine ring was essential for interacting with the catalytic aspartic acids of the enzyme, demonstrating how the specific features of the scaffold directly contribute to high-affinity binding. This iterative cycle of design, synthesis, and structural analysis is the hallmark of SBDD and lead optimization, a process where the piperidine-sulfonamide scaffold has demonstrated significant value.
Table 3: Examples of Lead Optimization Guided by Structural Insights
| Target | Initial Lead Property | Modification on Piperidine-Sulfonamide Scaffold | Result of Optimization | Reference |
|---|---|---|---|---|
| Renin | Low potency (fragment hit) | Introduction of N-(piperidin-3-yl) group to interact with catalytic aspartates. | 65,000-fold increase in inhibitory activity. | |
| CDK2 | Moderate potency | Transition from cyclohexane to hydroxypiperidine ring. | Improved hydrogen bonding and increased potency. | |
| γ-Secretase | High molecular weight, CYP3A4 liability | Use of conformationally constrained 2,6-disubstituted piperidines. | Lowered molecular weight and reduced CYP liability. | nih.gov |
Rational Design of Analogues Based on Crystallographic and Computational Data
Rational drug design, which leverages structural information from X-ray crystallography and computational modeling, is a powerful strategy for optimizing lead compounds. While specific crystallographic data for this compound bound to a biological target are not widely published, the principles of structure-based design are readily applicable to this scaffold.
For instance, the design of potent HIV-1 protease inhibitors has been successfully guided by X-ray crystal structures. In one study, a piperazine (B1678402) sulfonamide core was rationally designed to displace a key water molecule in the enzyme's active site, leading to a significant increase in binding affinity. nih.gov The crystal structure of the resulting inhibitor bound to HIV-1 protease confirmed that the sulfonyl group formed direct hydrogen bonds with the Ile50 residues of the enzyme, validating the design hypothesis. nih.gov
This same logic can be applied to analogues of this compound. If this fragment were identified as a binder to a target of interest, crystallographic analysis of the complex would reveal key interactions. This structural data would allow medicinal chemists to:
Optimize Piperidine Ring Substitution: Modify the piperidine ring to enhance favorable contacts or introduce new interactions with the protein.
Modify the Sulfonamide Group: Elaborate on the sulfonamide nitrogen to probe nearby pockets within the binding site, potentially improving potency and selectivity.
Control Stereochemistry: The (3S) stereocenter is crucial for defining the vectoral exit of the methanesulfonamide (B31651) group. Computational models can predict how alternative stereoisomers might alter binding modes and affinity.
The design of PI3K/mTOR dual inhibitors also highlights this approach, where a scaffold hopping strategy was used to optimize interactions within the kinase active site, guided by existing structural knowledge. mdpi.com Such strategies underscore the potential for designing novel analogues of this compound with enhanced biological activity through the iterative use of crystallography and computational chemistry. researchgate.net
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying high-quality lead compounds. This method relies on screening collections of low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3). These fragments tend to bind with low affinity but do so efficiently, providing a robust starting point for optimization.
This compound is an ideal candidate for inclusion in an FBDD library. Its physicochemical properties align well with the guiding principles for fragments, and its three-dimensional, sp³-rich piperidine core offers an escape from the "flatland" of predominantly aromatic compounds often found in screening collections.
| Property | Value | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | 178.26 g/mol | < 300 |
| XLogP3-AA | -0.8 | < 3 |
| Hydrogen Bond Donor Count | 2 | ≤ 3 |
| Hydrogen Bond Acceptor Count | 4 | ≤ 3 (Slightly exceeds) |
| Rotatable Bond Count | 2 | ≤ 3 |
The value of such 3D fragments is increasingly recognized for their ability to make more complex and specific interactions with protein binding sites. The chiral piperidine scaffold ensures that the methanesulfonamide moiety is presented to a biological target in a well-defined spatial orientation, which can be critical for achieving activity and selectivity. thieme-connect.com
Future Directions and Unexplored Research Avenues
The utility of this compound as a chemical scaffold is far from fully exploited. Future research can extend its application into novel synthetic methodologies and new biological target classes.
Application in Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Chemistry)
Modern synthetic methods offer powerful tools for the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse chemical libraries from a common core.
C-H Activation: Directing group-assisted C-H activation has emerged as a robust strategy for site-selective functionalization. researchgate.net While the C3 position of piperidine can be electronically deactivated to some C-H insertion reactions, novel catalysts and directing group strategies are overcoming these challenges. nih.gov Research into rhodium- and palladium-catalyzed C-H functionalization could enable the direct arylation or alkylation of the piperidine ring in this compound at the C2, C3, or C4 positions, providing access to previously inaccessible chemical space. researchgate.netrsc.org
Photoredox Chemistry: Visible-light photoredox catalysis provides a mild and efficient way to generate radicals and promote novel bond formations. nih.govlookchem.com This methodology has been successfully applied to the α-amino C–H arylation of highly substituted piperidines. nih.govlookchem.com Such a strategy could be used to directly functionalize the C2 position of the piperidine ring. Furthermore, photoredox catalysis has been used in conjunction with SO₂ surrogates to prepare sulfones, suggesting that novel modifications around the sulfonamide portion of the molecule are also feasible. nih.govmanchester.ac.uk Exploring these light-driven reactions could greatly expand the diversity of derivatives based on the this compound scaffold. researchgate.net
Exploration of New Biological Target Classes
The piperidine and sulfonamide motifs are present in inhibitors of a wide range of biological targets, suggesting that this compound could serve as a valuable starting point for new drug discovery campaigns. researchgate.net The sulfonamide group, in particular, is a versatile pharmacophore found in inhibitors of multiple enzyme classes. nih.gov
| Target Class | Specific Example | Relevance of Scaffold |
|---|---|---|
| Kinases | PI3K/mTOR, VEGFR-2, CDK2 | The sulfonamide can act as a hydrogen bond acceptor/donor, while the piperidine ring can occupy hydrophobic pockets. mdpi.comacs.orgnih.gov |
| Proteases | HIV-1 Protease | The sulfonamide can displace conserved water molecules in the active site. nih.gov |
| Metalloenzymes | Carbonic Anhydrases | The sulfonamide group is a classic zinc-binding group. rsc.org |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Sulfonamides have been identified as functional groups in some HDAC inhibitors. nih.gov |
| Peptidases | Dipeptidyl peptidase-IV (DPP-IV) | Piperidine sulfonamide derivatives have been explored as anti-diabetic agents targeting DPP-IV. researchgate.net |
Given this precedent, this compound could be a promising fragment or lead structure for developing inhibitors against novel kinases, proteases, or epigenetic targets that are currently underexplored.
Development of Advanced Computational Models for Complex Biological Phenomena
Beyond static, structure-based design, the future of drug discovery lies in the development of advanced computational models that can predict the dynamic behavior of molecules in complex biological systems. For a flexible molecule like this compound, understanding its conformational preferences upon binding is critical.
Advanced techniques such as long-timescale molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can provide deeper insights into:
Binding Kinetics: Predicting not just if a molecule binds (affinity), but how it binds and for how long (residence time).
Allosteric Modulation: Modeling how the binding of a ligand at one site can influence the protein's function at a distant site.
Protein-Protein Interactions (PPIs): Using the scaffold as a starting point to design peptidomimetics that can disrupt PPIs, which are often characterized by large, flat interfaces challenging for traditional small molecules. rsc.org
By integrating these advanced computational approaches, researchers can move from a static picture of molecular recognition to a dynamic understanding, accelerating the design of next-generation therapeutics based on the this compound core.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3S)-piperidin-3-yl]methanesulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chiral piperidine derivatives are often synthesized from (S)-piperidine-2-carboxylic acid esters, followed by sulfonamide formation using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) . Key steps include stereochemical retention during functionalization, as enantiomeric purity is critical for biological activity .
- Validation : Characterization via H/C NMR, HPLC for enantiomeric excess (>98%), and mass spectrometry are essential to confirm structural integrity .
Q. How is this compound characterized in terms of physicochemical properties?
- Analytical Methods :
- Solubility : Assessed in polar (water, DMSO) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy .
- Stability : pH-dependent stability studies (e.g., 1–13) via HPLC to identify degradation products under physiological conditions .
- Chirality : Polarimetry or chiral HPLC to verify the (3S) configuration .
Q. What in vitro biological assays are suitable for initial screening of this compound?
- Assay Design :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : PARP or kinase inhibition assays using fluorescence-based substrates (e.g., NAD depletion for PARP) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How do structural modifications of the piperidine ring or sulfonamide group impact biological activity?
- SAR Insights :
- Piperidine Substitution : Fluorination at the 4-position (e.g., 4-fluoro derivatives) enhances receptor selectivity, as seen in analogs targeting chemokine-G protein interactions .
- Sulfonamide Modifications : Replacement of the methyl group with trifluoromethyl improves metabolic stability but may reduce solubility .
- Data Interpretation : Compare IC values across analogs (e.g., 4-fluoro vs. 3,5-difluoro derivatives) to identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
